

A Comparative Computational Analysis of Halogenated Dinitroanilines

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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

Cat. No.: B15421743

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This guide provides a detailed comparative analysis of the physicochemical and spectroscopic properties of 2-Bromo-4,6-dinitroaniline and its halogenated analogs, 2-Chloro-4,6-dinitroaniline and 2-Fluoro-4,6-dinitroaniline. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding the characteristics of these compounds. While the initial focus was on **2-Bromo-3,5-dinitroaniline**, the available experimental data for this specific isomer is limited. Therefore, this guide centers on the more extensively studied and commercially available 2-Bromo-4,6-dinitroaniline.

Physicochemical Properties

The substitution of the halogen atom on the aniline ring significantly influences the physicochemical properties of these compounds. The following table summarizes key properties for 2-Bromo-4,6-dinitroaniline, 2-Chloro-4,6-dinitroaniline, and 2-Fluoro-4,6-dinitroaniline.



Property	2-Bromo-4,6- dinitroaniline	2-Chloro-4,6- dinitroaniline	2-Fluoro-4,6- dinitroaniline
CAS Number	1817-73-8[1]	3531-19-9[2]	367-81-7[3]
Molecular Formula	C ₆ H ₄ BrN ₃ O ₄ [1]	C ₆ H ₄ CIN ₃ O ₄ [2]	C ₆ H ₄ FN ₃ O ₄ [3]
Molecular Weight	262.02 g/mol [1]	217.57 g/mol [2]	201.11 g/mol [3]
Melting Point	151-153 °C	157-159 °C[2]	185-190 °C[3]
Appearance	Bright yellow powder[1]	Yellow powder	Light yellow to yellow powder to crystal[3]
Solubility	Less than 1 mg/mL in water at 70 °F. Soluble in hot acetic acid, very soluble in hot alcohol and acetone.[1]	Not specified	Not specified

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the molecular structure and electronic properties of these compounds.

¹H NMR Spectroscopy

The proton NMR spectra of these anilines are characterized by signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitro groups and the halogen substituent. For 2-Bromo-4,6-dinitroaniline, reported ¹H NMR shifts in benzene-d₆ are approximately 8.540 ppm and 7.871 ppm for the aromatic protons, with a coupling constant of 2.63 Hz.[4] The amino protons appear at around 5.93 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectra of these compounds exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, symmetric and asymmetric stretching of the nitro groups, and C-X (halogen) stretching.



UV-Vis Spectroscopy

The electronic absorption spectra of dinitroanilines are typically characterized by absorption maxima in the UV-visible region, arising from π - π * transitions within the aromatic system. The position of these maxima can be influenced by the nature of the halogen substituent.

Experimental Protocols

The following are generalized protocols for the characterization of halogenated dinitroanilines.

Synthesis of 2-Bromo-4,6-dinitroaniline

A common method for the synthesis of 2-Bromo-4,6-dinitroaniline involves the bromination of 2,4-dinitroaniline.[1] The reaction is typically carried out by suspending 2,4-dinitroaniline in water and treating it with bromine.[5]

Protocol:

- Suspend 2,4-dinitroaniline in water in a reaction vessel.
- Slowly add bromine to the suspension while stirring.
- Control the reaction temperature, as the reaction can be exothermic.
- After the addition is complete, continue stirring for a specified period to ensure complete reaction.
- The solid product is then collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.
- Recrystallization from a suitable solvent, such as acetic acid or ethanol, can be performed for further purification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

• Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or benzene-d₆).



- Transfer the solution to an NMR tube.
- Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Process the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

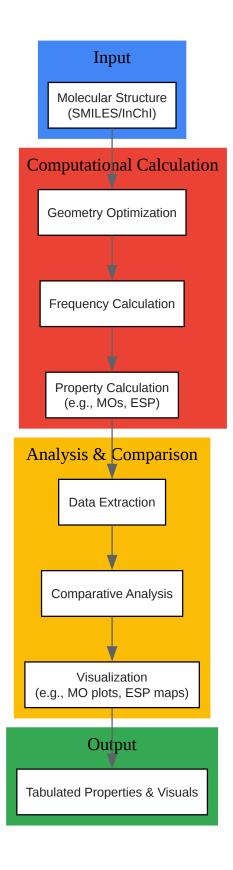
Protocol:

- Prepare a sample of the compound as a KBr pellet or a mull in Nujol.
- Alternatively, dissolve the sample in a suitable solvent for solution-phase IR spectroscopy.
- Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands for the functional groups present in the molecule.

Computational Analysis Workflow

A computational approach can provide deeper insights into the electronic structure and properties of these molecules.





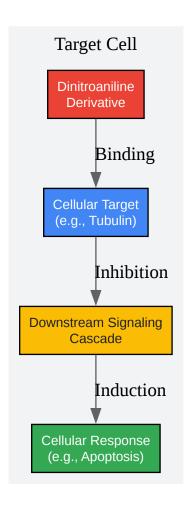
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Caption: Computational analysis workflow for substituted dinitroanilines.



Hypothetical Signaling Pathway Involvement

Dinitroaniline compounds have been investigated for their biological activities, including as herbicides and potential antiprotozoal agents, due to their ability to interfere with microtubule formation.[6][7] The following diagram illustrates a hypothetical signaling pathway where a dinitroaniline derivative might exert its effect.



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Caption: Hypothetical signaling pathway for a dinitroaniline derivative.

This guide provides a foundational comparison of 2-Bromo-4,6-dinitroaniline with its chloro and fluoro analogs. Further experimental and computational studies would be beneficial for a more in-depth understanding of their properties and potential applications.



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